1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone
Description
Properties
IUPAC Name |
1-[4-[5-(4-chloroanilino)-2H-triazole-4-carbonyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN6O2/c1-10(23)21-6-8-22(9-7-21)15(24)13-14(19-20-18-13)17-12-4-2-11(16)3-5-12/h2-5H,6-9H2,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWWMOUDUPZEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenylamine reacts with the triazole intermediate. The final step involves the coupling of the triazole-chlorophenyl intermediate with piperazine and ethanone under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes selecting appropriate catalysts, solvents, and reaction temperatures. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorinating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone exhibit notable antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Molecular docking studies suggest that it interacts with specific protein targets involved in cancer progression.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has been reported to possess anti-inflammatory properties. It modulates inflammatory pathways and cytokine production, making it a candidate for developing treatments for inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial activity of various triazole derivatives. The compound was tested against Gram-positive and Gram-negative bacteria using disk diffusion methods. Results indicated significant inhibition zones compared to standard antibiotics .
Case Study 2: Anticancer Mechanisms
In a research article focusing on cancer therapeutics, the compound was shown to induce apoptosis in breast cancer cell lines through mitochondrial pathways. The study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic markers .
Mechanism of Action
The mechanism of action of 1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs sharing key structural motifs: 1,2,3-triazole, piperazine, ethanone, and chlorophenyl substituents.
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Key Observations:
Structural Variations and Activity: The 4-chlorophenyl group is conserved in the target compound and analogs like X and 5i , suggesting a role in enhancing lipophilicity and target affinity. Piperazine-ethanone linkages (target compound, 10a-c , 5i ) may improve solubility and pharmacokinetics compared to analogs lacking this motif (e.g., X ). Replacement of triazole with pyrazole (e.g., ) or benzothiazole (e.g., ) alters electronic properties and bioactivity.
Synthetic Routes: The target compound could be synthesized via diazonium salt coupling (as in for triazole intermediates) or Cu-catalyzed azide-alkyne cycloaddition (common for 1,2,3-triazoles) . Piperazine-ethanone linkages are typically formed through amide coupling or nucleophilic substitution .
Biological Performance :
- Anticancer activity is prominent in triazole-piperazine hybrids (e.g., 10a-c , 5i ), likely due to interactions with kinase or DNA repair pathways.
- Cholinesterase inhibition in tacrine-triazole hybrids (e.g., 8b5 ) highlights the versatility of the triazole scaffold in targeting enzymes.
Research Findings and Data Gaps
- Anticancer Potential: The target compound’s 4-chlorophenylamino group may enhance cytotoxicity compared to non-chlorinated analogs (e.g., X ).
- Synthetic Feasibility : and suggest viable routes, but optimization for yield and purity is needed.
- Data Limitations: No direct biological data exist for the target compound; predictions are based on structural analogs.
Biological Activity
1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone, a triazole-based compound, has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound.
Synthesis
The synthesis of 1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone typically involves the coupling of a piperazine derivative with a triazole moiety. The reaction conditions often include the use of coupling agents and solvents that facilitate the formation of the desired compound while minimizing side reactions.
Antimicrobial Activity
Recent studies have reported that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell wall synthesis and interference with nucleic acid metabolism.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-[4-(4-Chlorophenyl)amino]-triazole | E. coli | 10 µg/mL |
| 1-[4-(4-Chlorophenyl)amino]-triazole | S. aureus | 8 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary in vitro studies indicate that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The observed IC50 values suggest a promising therapeutic index.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction via caspase activation |
| MCF-7 | 12 | Cell cycle arrest in G2/M phase |
Case Studies
A notable case study involved the evaluation of this compound against Mycobacterium tuberculosis. The compound demonstrated significant inhibitory activity with an IC90 value of approximately 40 µM, suggesting potential as a lead compound for further development in tuberculosis treatment .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the triazole ring and piperazine moiety significantly influence biological activity. The presence of electron-withdrawing groups such as chlorine enhances antimicrobial potency, while substitutions on the piperazine nitrogen can modulate cytotoxic effects.
Q & A
Basic: What are the key synthetic steps for preparing this compound, and how is its purity validated?
The synthesis typically involves:
Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, followed by introduction of the 4-chlorophenylamino group .
Piperazine coupling : Activation of the triazole-carboxylic acid (e.g., using EDCl/HOBt) and subsequent amide bond formation with the piperazine moiety .
Ethanone functionalization : Alkylation or acylation of the piperazine nitrogen to introduce the ethanone group .
Validation : Purity is confirmed via HPLC (>95%), while structural integrity is verified using H/C NMR (e.g., δ ~8.2 ppm for triazole protons) and high-resolution mass spectrometry (HRMS) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and scalability?
Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for CuAAC, while dichloromethane minimizes side reactions during acylation .
- Catalyst screening : Testing alternatives to Cu(I), such as Ru-based catalysts, to reduce metal contamination in the final product .
- Temperature control : Lower temperatures (0–5°C) during amide coupling to prevent racemization or decomposition .
- Workflow integration : Implementing flow chemistry for sequential steps (e.g., cycloaddition followed by acylation) to enhance reproducibility .
Basic: What spectroscopic techniques are critical for resolving structural ambiguities?
- NMR spectroscopy : H NMR identifies proton environments (e.g., triazole CH at δ 7.8–8.3 ppm; piperazine NH at δ 2.5–3.5 ppm). C NMR confirms carbonyl (C=O) signals at ~165–170 ppm .
- IR spectroscopy : Stretching vibrations for amide (1650–1680 cm) and triazole (1450–1500 cm) groups validate functional groups .
- X-ray crystallography : Resolves stereochemical uncertainties (e.g., piperazine chair conformation) and hydrogen-bonding networks .
Advanced: How can stability under physiological conditions be systematically evaluated?
- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C, monitoring degradation via HPLC. Triazole and amide bonds are prone to hydrolysis under acidic/basic conditions .
- Thermal stability : Differential scanning calorimetry (DSC) identifies melting points and phase transitions. Accelerated stability studies (40–60°C) predict shelf-life .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and assess photodegradation products using LC-MS .
Basic: What preliminary assays assess its pharmacological potential?
- Receptor binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors) to evaluate affinity (IC) .
- Enzyme inhibition : Kinetic studies with target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
- Cytotoxicity : MTT/WST-1 assays in cell lines (e.g., HEK293, HepG2) to determine IC values .
Advanced: How to address contradictory bioactivity data across different assays?
- Assay validation : Compare orthogonal methods (e.g., SPR vs. fluorescence polarization) to rule out artifacts .
- Metabolic stability : Test if liver microsomes alter compound activity via CYP450-mediated modifications .
- Membrane permeability : Use Caco-2 monolayers or PAMPA to assess whether poor cellular uptake explains low efficacy .
Advanced: What computational strategies predict target interactions and SAR?
- Molecular docking : Simulate binding poses in homology models (e.g., GPCRs) using AutoDock Vina. Focus on triazole-piperazine interactions with hydrophobic pockets .
- QSAR modeling : Train models on analogues with varying substituents (e.g., chloro vs. fluoro phenyl groups) to optimize logP and polar surface area .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates for synthesis .
Basic: How is the compound classified in chemical databases?
- IUPAC name : 1-[4-({5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone.
- PubChem CID : Refer to structural analogs (e.g., CID 50929194 for triazole-piperazine hybrids) .
- Toxicity profiles : Check DSSTox or ChEMBL for preclinical data on hepatotoxicity and mutagenicity .
Advanced: What strategies enhance selectivity for specific biological targets?
- Fragment-based design : Replace the 4-chlorophenyl group with bioisosteres (e.g., 3-chloro or 4-fluorophenyl) to modulate steric/electronic effects .
- Prodrug modification : Introduce ester/amide prodrug moieties to the ethanone group for tissue-specific activation .
- Polypharmacology screening : Profile against kinase panels or epigenetic targets to repurpose the compound .
Basic: What are the storage and handling protocols?
- Storage : –20°C under inert gas (N) to prevent oxidation. Use amber vials to limit photodegradation .
- Solubility : DMSO stock solutions (10 mM) are stable for 6 months at –80°C. Avoid freeze-thaw cycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
